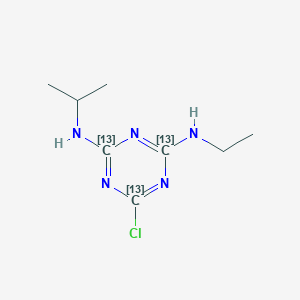

Atrazine 13C3 (triazine 13C3) 100 microg/mL in Acetone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Atrazine 13C3 (triazine 13C3) 100 micrograms per milliliter in acetone is a stable isotope-labeled compound used primarily in scientific research. Atrazine itself is a selective systemic herbicide belonging to the chlorotriazine class, widely used for controlling broadleaf and grassy weeds . The 13C3 labeling indicates that three carbon atoms in the triazine ring are replaced with the carbon-13 isotope, which is useful for tracing and analytical purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Atrazine 13C3 involves the incorporation of carbon-13 isotopes into the triazine ring. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:

Formation of the Triazine Ring: The triazine ring is formed by the cyclization of carbon-13 labeled cyanuric chloride with ethylamine and isopropylamine under controlled conditions.

Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the desired position on the triazine ring.

Industrial Production Methods

Industrial production of Atrazine 13C3 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of carbon-13 labeled precursors.

Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions and yield optimization.

Purification: Advanced purification techniques such as chromatography to obtain high-purity Atrazine 13C3.

Análisis De Reacciones Químicas

Types of Reactions

Atrazine 13C3 undergoes various chemical reactions, including:

Oxidation: Atrazine can be oxidized to form hydroxyatrazine.

Reduction: Reduction reactions can convert atrazine to its amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydroxyatrazine: Formed through oxidation.

Aminoatrazine: Formed through reduction.

Substituted Atrazine Derivatives: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Atrazine 13C3 is extensively used in various scientific research fields:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the fate of atrazine in biological systems.

Medicine: Investigated for its potential effects on endocrine systems and its role as a model compound in toxicology studies.

Industry: Utilized in environmental monitoring to detect and quantify atrazine residues in soil and water.

Mecanismo De Acción

Atrazine 13C3 exerts its effects primarily through inhibition of photosynthesis in plants. It binds to the Q_B site on the D1 protein of the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species. This results in oxidative damage and ultimately plant death. The carbon-13 labeling allows for detailed studies of its interaction with molecular targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

Simazine: Another chlorotriazine herbicide with similar uses but different substitution patterns.

Propazine: Similar structure but with different alkyl groups attached to the triazine ring.

Terbuthylazine: A triazine herbicide with a different substitution pattern and slightly different mode of action.

Uniqueness

Atrazine 13C3 is unique due to its carbon-13 labeling, which makes it invaluable for tracing and analytical studies. This isotopic labeling provides a distinct advantage in research applications, allowing for precise tracking and quantification in complex systems.

Propiedades

Número CAS |

1443685-80-0 |

|---|---|

Fórmula molecular |

C8H14ClN5 |

Peso molecular |

218.66 g/mol |

Nombre IUPAC |

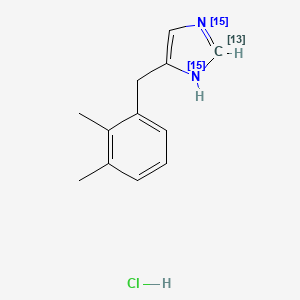

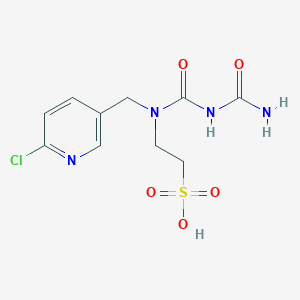

6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1 |

Clave InChI |

MXWJVTOOROXGIU-TTXLGWKISA-N |

SMILES isomérico |

CCN[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C |

SMILES canónico |

CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)

![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)

![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)

![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)